molecular formula C14H32N4 B1213055 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane CAS No. 41203-22-9

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

Cat. No. B1213055
CAS RN: 41203-22-9
M. Wt: 256.43 g/mol
InChI Key: HRFJEOWVAGSJNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through methods that highlight its ability to undergo regioselective reactions. A high-yielding synthesis approach involves the parent macrocycle reacting with iodoacetamide, showcasing its utility in generating polyazamacrocyclic complexing agents with specific functionalities (Lázár, 1999).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structure of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane. The compound exhibits a mesodentate conformation with distinct isomeric forms, contributing to our understanding of its stereochemistry and conformational preferences (Willey, Lakin, Alcock, & Samuel, 1994).

Chemical Reactions and Properties

Chemical studies on this compound have elucidated its ability to undergo complexation reactions, especially with metal ions like Ni2+ and Cu2+, leading to structures with unique coordination geometries. These interactions significantly influence the electronic and structural properties of the resulting complexes, demonstrating the ligand's versatility in forming stable metal complexes (Buxtorf & Kaden, 1974).

Physical Properties Analysis

The physical properties of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, such as solubility and crystallinity, are crucial for its application in synthesis and material science. Its solubility controlled regioselective synthesis exemplifies how physical properties can direct the synthesis of complexing agents for specific applications (Lázár, 1999).

Chemical Properties Analysis

The chemical properties, particularly its reactivity towards metal ions and the resultant coordination chemistry, underline the compound's utility in creating sophisticated molecular architectures. These properties are essential for exploring the ligand's potential in catalysis and the development of metal-organic frameworks (Buxtorf & Kaden, 1974).

Scientific Research Applications

1. Coordination Chemistry and Crystal Structures

  • Boag et al. (2000) studied the hydrolysis product derived from 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane, focusing on its molecular chain generation in crystal structures (Boag et al., 2000).
  • Narayanan et al. (2001) determined the crystal structure of 1,4,8,11-tetrakis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane, highlighting its significance in the study of ligand properties (Narayanan et al., 2001).

2. Complex Formation and Catalysis

  • Wen-jie Lu et al. (2004) explored how di-protonated 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane tetra-N-oxide stabilizes lanthanide(III) complexes, demonstrating its role in the assembly of unusual lanthanide complexes (Wen-jie Lu et al., 2004).
  • M. J. Medeiros et al. (2011) showed that [Ni(tmc)]+ catalyzes the intramolecular cyclisation of bromoalkoxylated derivatives, underscoring its potential in green chemistry applications (M. J. Medeiros et al., 2011).

3. Radiochemistry and Diagnostic Applications

  • Boswell et al. (2008) developed a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling, highlighting its importance in radiopharmaceutical applications (Boswell et al., 2008).

4. Electronic and Magnetic Properties

  • Tyler et al. (2015) synthesized and characterized Ni(II)(TMC) acetylide compounds, contributing to the understanding of their magnetic and electronic properties (Tyler et al., 2015).

5. Sensing and Molecular Recognition

  • Y. Shihadeh et al. (2000) discussed the use of a Cu2+-cyclam complex functionalized with fluorescent subunits as a selective chemosensor for sulfate in aqueous environments (Y. Shihadeh et al., 2000).

Safety And Hazards

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is relatively stable under normal use conditions, but it may undergo dangerous reactions under high temperature, high pressure, or when in contact with strong oxidizers . Most organic solvents have potential health hazards, so appropriate personal protective equipment, including laboratory glasses, gloves, and respiratory protection equipment, should be worn when handling this chemical .

properties

IUPAC Name

1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFJEOWVAGSJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CCN(CCCN(CC1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194126
Record name 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane

CAS RN

41203-22-9
Record name 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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